molecular formula C8H7ClFN B1613716 6-chloro-5-fluoro-2,3-dihydro-1H-indole CAS No. 205584-67-4

6-chloro-5-fluoro-2,3-dihydro-1H-indole

Cat. No.: B1613716
CAS No.: 205584-67-4
M. Wt: 171.6 g/mol
InChI Key: RVYDZMQIYQISAU-UHFFFAOYSA-N
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Description

6-chloro-5-fluoro-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C8H7ClFN and its molecular weight is 171.6 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-5-fluoro-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by its unique molecular structure, which includes chlorine and fluorine substituents. This compound has garnered attention for its diverse biological activities, particularly in pharmacology. Its molecular formula is C8H7ClFN, and it has a molecular weight of 171.6 g/mol. The presence of halogens in its structure enhances its reactivity and biological profile, making it a valuable subject for research.

Biological Activities

1. Anti-inflammatory Activity
Research indicates that indole derivatives, including this compound, exhibit significant anti-inflammatory properties. This activity is attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines. For example, studies have shown that certain indole derivatives can reduce the production of TNF-alpha and IL-6 in activated macrophages.

2. Anticancer Activity
The compound has also demonstrated anticancer potential through various mechanisms. It has been noted that indole derivatives can inhibit Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in cancer progression. In vitro assays have shown that compounds similar to this compound possess IC50 values in the nanomolar range against GSK-3β, indicating strong inhibitory effects .

The biological activity of this compound is largely mediated through its interaction with various biological targets:

  • Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic and signaling pathways, leading to altered cellular responses.
  • Gene Expression Modulation : By interacting with nuclear receptors or transcription factors, it can affect gene expression profiles related to inflammation and cancer progression.

Structure-Activity Relationship (SAR)

The presence of chlorine and fluorine at specific positions on the indole framework significantly influences the compound's biological activity. Comparative studies with structurally similar compounds reveal that modifications in substitution patterns can lead to variations in potency and efficacy:

Compound NameStructure FeaturesUnique Aspects
5-FluoroindoleFluorine at position 5Lacks chlorine substituent
6-ChloroindoleChlorine at position 6No fluorine substituent
5-Fluoro-1H-indoleFluorine at position 5 with saturated nitrogenDifferent saturation state
5-Chloro-6-fluoroindoleChlorine at position 5 and fluorine at position 6Different positioning of halogens
7-Chloro-5-fluoroindoleChlorine at position 7Unique position of chlorine

This table illustrates how variations in substitution can affect the chemical reactivity and biological properties of these compounds.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • In Vitro Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced the release of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent decrease in cytokine levels, supporting its use as a therapeutic agent for inflammatory diseases.
  • Anticancer Efficacy Against Colon Cancer : Another research focused on the anticancer effects of indole derivatives on colon cancer cell lines. The study found that compounds similar to this compound inhibited cell proliferation and induced apoptosis through GSK-3β inhibition .

Scientific Research Applications

Pharmaceutical Development

Overview
6-Chloro-5-fluoro-2,3-dihydro-1H-indole is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural properties allow it to interact with biological targets effectively.

Key Applications

  • Neurological Disorders : The compound has shown potential in developing drugs targeting conditions such as schizophrenia and anxiety disorders due to its affinity for dopamine D4 and serotonin receptors .
  • Antipsychotic Agents : Research indicates that derivatives of this compound can serve as partial agonists or antagonists at specific receptors, potentially leading to medications with fewer side effects compared to traditional antipsychotics .
Application AreaSpecific Use Cases
Neurological DisordersDrug development for schizophrenia
Antipsychotic AgentsReduced side effects in treatment

Biological Research

Mechanisms of Action
The compound is utilized in biological studies to investigate neurotransmitter mechanisms. Its derivatives have been evaluated for their effects on serotonin transporters (SERT) and dopamine receptors, contributing to the understanding of mental health treatments .

Case Studies

  • GSK-3β Inhibitors : Certain derivatives have been identified as potent inhibitors of GSK-3β, a key enzyme involved in various neurodegenerative diseases. Studies have shown that structural modifications can significantly enhance inhibitory activity .
Study FocusFindings
GSK-3β InhibitionDerivatives exhibit high potency (IC50 = 0.23 nM)
Neurotransmitter ActivityEnhanced selectivity against SERT

Material Science

Innovative Applications
Research into the material properties of this compound has led to its exploration in creating novel materials. Its chemical structure contributes to improved durability and performance in coatings and polymers.

Material TypeProperties Enhanced
PolymersIncreased durability
CoatingsImproved performance

Agricultural Chemistry

Agrochemical Development
The compound has potential applications in formulating agrochemicals, particularly in developing safer pesticides and herbicides. Its effectiveness as a bioactive agent can lead to environmentally friendly agricultural solutions.

Application AreaSpecific Use Cases
PesticidesDevelopment of safer pest control agents
HerbicidesFormulation of effective weed management products

Analytical Chemistry

Standardization in Analysis
this compound is also used as a standard in analytical methods, enhancing the accuracy of chemical analyses in laboratory settings.

ApplicationPurpose
Analytical MethodsStandardization for improved accuracy

Properties

IUPAC Name

6-chloro-5-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYDZMQIYQISAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623382
Record name 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205584-67-4
Record name 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205584-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-5-fluoro-2,3-dihydro-1H-indole
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Reactant of Route 5
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Reactant of Route 6
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